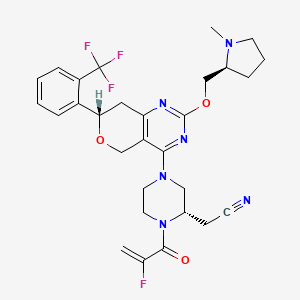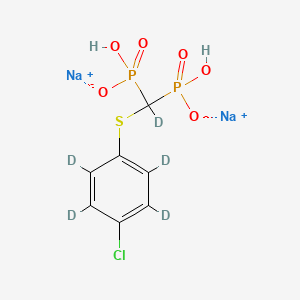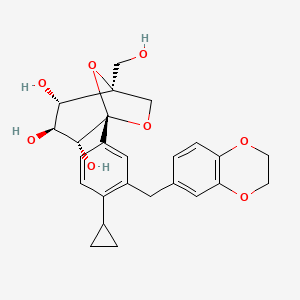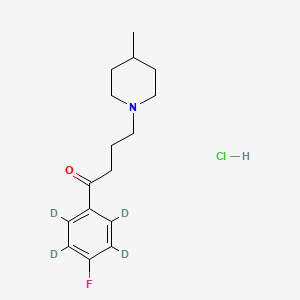
Melperone Hydrochloride-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylperone-d4 (hydrochloride) is a deuterated form of melperone hydrochloride, an atypical antipsychotic of the butyrophenone chemical class. It is primarily used as an internal standard for the quantification of melperone in various analytical applications . The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule, enhancing its stability and making it suitable for precise analytical measurements .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylperone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the melperone molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a deuterium source and a suitable catalyst . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of Methylperone-d4 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms . The final product is then purified through crystallization and other separation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
Methylperone-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Methylperone-d4 (hydrochloride) has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of melperone.
Neuroscience: Employed in studies investigating the pharmacokinetics and pharmacodynamics of melperone and related compounds.
Pharmacology: Utilized in research on the binding affinities and receptor interactions of antipsychotic drugs.
Medicinal Chemistry: Aids in the development of new antipsychotic agents by providing a stable reference compound for analytical measurements.
作用机制
The mechanism of action of Methylperone-d4 (hydrochloride) is similar to that of melperone. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . By blocking these receptors, the compound helps to alleviate symptoms of psychosis and other psychiatric disorders . The deuterium atoms in Methylperone-d4 (hydrochloride) do not significantly alter its pharmacological activity but enhance its stability for analytical purposes .
相似化合物的比较
Similar Compounds
Melperone: The non-deuterated form of Methylperone-d4 (hydrochloride), used as an antipsychotic.
Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action.
Clozapine: An atypical antipsychotic with a broader receptor profile.
Uniqueness
Methylperone-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical applications . This distinguishes it from other similar compounds that do not have deuterium incorporation .
属性
分子式 |
C16H23ClFNO |
|---|---|
分子量 |
303.83 g/mol |
IUPAC 名称 |
4-(4-methylpiperidin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i4D,5D,6D,7D; |
InChI 键 |
MQHYXXIJLKFQGY-OAIJHCBKSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)C)[2H])[2H])F)[2H].Cl |
规范 SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


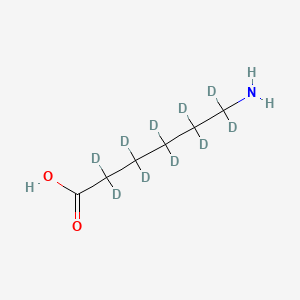

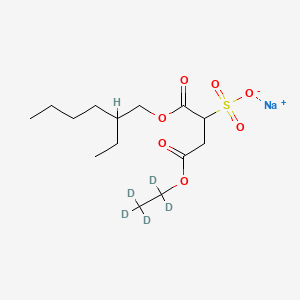
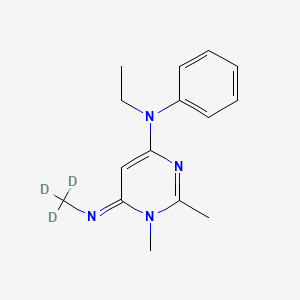
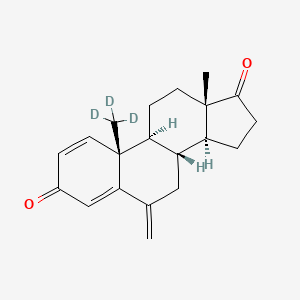
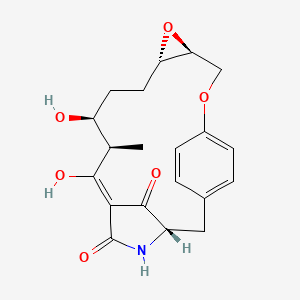

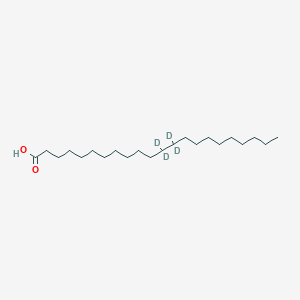
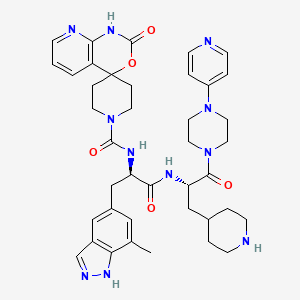
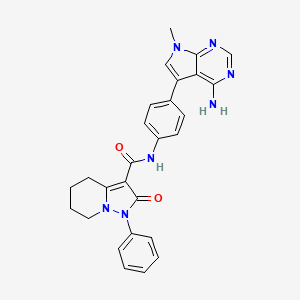
![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
